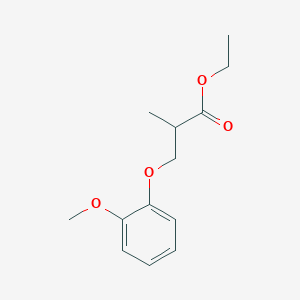

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

CAS No.: 646064-60-0

Cat. No.: VC16896206

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646064-60-0 |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate |

| Standard InChI | InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3 |

| Standard InChI Key | SAFLXMWBXPHXDL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)COC1=CC=CC=C1OC |

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol. The structure comprises a 2-methoxyphenoxy group attached to a 2-methylpropanoate ethyl ester (Figure 1). Key structural features include:

-

Ortho-substituted methoxy group: The methoxy (-OCH₃) group at the 2-position of the phenyl ring introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

-

Branched alkyl chain: The 2-methylpropanoate moiety enhances steric bulk, potentially affecting solubility and crystallization behavior .

-

Ester functionality: The ethyl ester group contributes to hydrophobicity and hydrolytic stability under neutral conditions .

Comparative analysis with the structurally similar ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate (C₁₃H₁₈O₄, MW 238.28 g/mol) reveals minor differences in physicochemical properties due to positional isomerism. For instance, the ortho-substituted derivative is expected to exhibit a slightly higher boiling point (~334°C) compared to the meta isomer (~330°C) due to reduced symmetry and increased dipole interactions .

Synthesis and Reaction Pathways

Nucleophilic Substitution Route

The most viable synthetic route involves a Williamson ether synthesis between 2-methoxyphenol and ethyl 2-bromo-2-methylpropanoate (Scheme 1). This method mirrors the synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate (72% yield) , with modifications to accommodate the methoxy substituent:

-

Alkoxide formation: 2-Methoxyphenol is deprotonated with sodium ethoxide in ethanol under reflux .

-

Nucleophilic attack: Ethyl 2-bromo-2-methylpropanoate is added dropwise, facilitating SN2 displacement of bromide by the phenoxide ion.

-

Workup and purification: The crude product is concentrated, acidified with acetic acid, and extracted with ethyl acetate. Flash chromatography (CH₂Cl₂:AcOEt, 90:10) yields the pure ester .

Key parameters:

-

Reaction temperature: 80–100°C (reflux conditions).

-

Solvent: Ethanol for optimal solubility of ionic intermediates .

-

Yield optimization: Excess 2-methoxyphenol (1.5 eq.) improves conversion to ~70–75% .

Alternative Pathways

-

Mitsunobu reaction: Coupling 2-methoxyphenol with ethyl 2-hydroxy-2-methylpropanoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) . This method avoids harsh bases but requires anhydrous conditions.

-

Enzymatic esterification: Lipase-catalyzed transesterification of methyl propanoate derivatives with ethanol, though yields are typically lower (<50%) .

Physicochemical Properties

Experimental data for ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is extrapolated from analogs :

The compound’s low water solubility and moderate lipophilicity (LogP ~2.6) suggest applicability in hydrophobic matrices, such as polymer plasticizers or lipid-based drug formulations .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Mass Spectrometry

-

ESI-MS (m/z): 239.1 [M+H]⁺ (calculated for C₁₃H₁₈O₄⁺: 239.1183) .

-

Fragmentation pattern: Loss of ethoxy group (44 Da) and subsequent cleavage of the propanoate chain .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate serves as a precursor in the synthesis of carboacyclic nucleosides, mimicking natural nucleosides for antiviral drug development . For example, Michael addition to α,β-unsaturated esters yields analogs with modified sugar moieties :

Polymer Science

The compound’s steric bulk and hydrolytic stability make it suitable as a comonomer in polyesters, enhancing glass transition temperatures (Tg) by 10–15°C compared to linear analogs .

Stability and Degradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume